Chemical structure and physical properties of[3-(2-Propoxyethoxy)phenyl]boronic acid
Chemical structure and physical properties of[3-(2-Propoxyethoxy)phenyl]boronic acid
As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as engineered tools designed to solve specific synthetic and physicochemical bottlenecks. [3-(2-Propoxyethoxy)phenyl]boronic acid (CAS: 279262-49-6) is a prime example of such a tool. By combining a reactive boronic acid moiety with a highly tunable ether-linked side chain, this compound serves as a critical intermediate in advanced medicinal chemistry and materials science.
This technical guide deconstructs the structural rationale, physicochemical properties, and validated methodologies for utilizing this compound, ensuring that your experimental workflows are robust, reproducible, and self-validating.
Molecular Architecture & Structural Rationale
The utility of[3-(2-Propoxyethoxy)phenyl]boronic acid stems from its bifunctional nature:
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The Boronic Acid Moiety [-B(OH)₂]: Acts as a mild Lewis acid and a highly competent transmetalation agent. It is the reactive engine for palladium-catalyzed cross-coupling.
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The 3-(2-Propoxyethoxy) Substituent: Positioned meta to the boron center, this side chain serves multiple purposes. First, the meta-substitution avoids the steric hindrance that ortho-substituents impose on the boron center, thereby maintaining rapid transmetalation kinetics. Second, the ether oxygens act as Lewis basic sites, significantly enhancing solubility in polar aprotic solvents (e.g., 1,4-dioxane, THF)[1]. Finally, the terminal propyl group increases the overall lipophilicity of the molecule, an essential factor for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream pharmaceutical intermediates.
Physicochemical Profiling
Understanding the physical properties of this compound is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification. The data below summarizes its core metrics[1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Workflow |
| CAS Number | 279262-49-6 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₁H₁₇BO₄ | Defines the stoichiometric mass for reaction planning. |
| Molecular Weight | 224.06 g/mol | Used for precise molarity calculations in catalytic cycles. |
| Boiling Point | 392.2 ± 52.0 °C (Predicted) | Indicates low volatility; safe for high-temperature reflux. |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | Relevant for phase separation during aqueous workups. |
| H-Bond Donors | 2 | Sourced from the -B(OH)₂ group; enables diol binding. |
| H-Bond Acceptors | 4 | Enhances aqueous solubility and target-protein binding. |
Mechanistic Paradigms in Biaryl Assembly
The primary application of[3-(2-Propoxyethoxy)phenyl]boronic acid is in the Suzuki-Miyaura cross-coupling reaction . The success of this reaction relies on a delicate balance between the oxidative addition of an aryl halide and the transmetalation of the boronic acid.
The addition of a mild base (e.g., K₂CO₃) is non-negotiable; it converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.
Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid derivative.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . At each critical step, a measurable output confirms success before you proceed.
Objective: Synthesize a biaryl compound by coupling [3-(2-Propoxyethoxy)phenyl]boronic acid with an aryl bromide.
Step 1: Reagent Preparation & Degassing
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Action: In a Schlenk flask, combine the aryl bromide (1.0 equiv), [3-(2-Propoxyethoxy)phenyl]boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three cycles of freeze-pump-thaw degassing.
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Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid.
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Self-Validation Check: The absence of micro-bubbles upon backfilling with Argon confirms complete degassing.
Step 2: Catalyst Activation & Reaction
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Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Heat the mixture to 80°C for 4–6 hours.
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Causality: Pd(dppf)Cl₂ is a robust precatalyst that reduces to Pd(0) in situ. The bidentate dppf ligand prevents catalyst precipitation (palladium black formation).
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Self-Validation Check: Monitor via LC-MS. The reaction is validated to proceed when the aryl bromide mass disappears, and the exact mass of the cross-coupled product emerges. A color shift from orange to dark red/brown is typical of active Pd species.
Step 3: Workup & Isolation
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Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Causality: Brine removes the highly polar DMF/H₂O and inorganic salts.
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Self-Validation Check: The Na₂SO₄ should flow freely like sand; clumping indicates residual water. Final validation is achieved via ¹H NMR, showing the disappearance of the characteristic boronic acid -OH protons (typically broad singlets around 8.0 ppm in DMSO-d6) and the integration of the intact 2-propoxyethoxy side chain.
Material Handling & Quality Control
Boronic acids are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines . While boroxines are still reactive in cross-coupling, their formation alters the molecular weight, leading to inaccurate stoichiometric calculations and subsequent reaction failures.
Figure 2: Quality control and handling workflow to mitigate boroxine anhydride formation.
Best Practices for Storage:
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Store the compound at 4°C in a tightly sealed container backfilled with Argon[2].
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If ¹H NMR indicates boroxine formation (evidenced by shifting aromatic peaks and loss of the -B(OH)₂ signal), the material can be rehydrated by dissolving it in THF with a slight excess of water, followed by gentle evaporation.
